Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride physical properties
Methyl 6-Methylpiperidine-3-carboxylate Hydrochloride physical properties
This in-depth technical guide details the physical properties, synthesis logic, and handling protocols for Methyl 6-methylpiperidine-3-carboxylate Hydrochloride , a critical chiral building block in medicinal chemistry.[1][2]
[1][2][3][4][5]
Executive Summary
Methyl 6-methylpiperidine-3-carboxylate Hydrochloride is a substituted piperidine derivative used primarily as a chiral scaffold in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., for GABA transporters or kinases like PDK1).[1][2] Its structural value lies in the C6-methyl group , which introduces a second chiral center to the nipecotic acid backbone, imposing specific conformational constraints that enhance ligand-target selectivity compared to the unsubstituted analog.[1]
This guide addresses the cis- and trans- stereoisomers, their physicochemical distinctions, and the rigorous protocols required for their synthesis and characterization.[1]
Chemical Identity & Stereochemistry
The presence of substituents at positions 3 and 6 creates two diastereomeric pairs. In the context of drug development, distinguishing between the cis and trans relative configurations is non-negotiable, as they exhibit distinct pharmacological profiles.
Identification Data
| Property | Detail |
| Systematic Name | Methyl 6-methylpiperidine-3-carboxylate hydrochloride |
| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| CAS (cis-isomer) | 1009376-77-5 (Generic cis) |
| CAS (trans-isomer) | 1009377-11-0 (Generic trans) |
| Core Structure | Piperidine ring with methyl ester at C3 and methyl group at C6.[1][2][6][7][3][5][8][9][10][11][12] |
| Appearance | White to off-white crystalline powder (Salt); Colorless oil (Free Base).[1][2] |
Stereochemical Conformations
The cis isomer typically adopts a chair conformation where the bulky substituents minimize 1,3-diaxial interactions. In the trans isomer, the relationship between the C3-ester and C6-methyl group forces one substituent into an axial position, affecting the vector of the nitrogen lone pair and subsequent reactivity.[1]
Figure 1: Stereochemical divergence during synthesis.[2] The catalytic hydrogenation of the pyridine precursor predominantly yields the cis-isomer due to catalyst surface approach constraints.[1][2]
Physical Properties
The hydrochloride salt form is preferred for handling due to the volatility and oxidation sensitivity of the free base.
Solid-State & Solution Properties
| Property | Value / Observation | Technical Insight |
| Melting Point | 116–120°C (Typical for Nipecotate salts) | Note:[1][2] Exact MP varies by specific diastereomer purity. High-purity cis-HCl salts often exhibit sharp transitions, whereas mixtures show broad melting ranges.[1][2] |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | The ionic lattice of the HCl salt necessitates polar protic or aprotic solvents. Free base liberation is required for extraction into non-polar organics (DCM, EtOAc). |
| Hygroscopicity | Moderate to High | The salt is hygroscopic.[1][2] Exposure to ambient moisture can lead to clumping and hydrolysis of the methyl ester to the carboxylic acid over time. |
| pKa (Predicted) | ~9.3 (Piperidine Nitrogen) | The basic nitrogen is protonated at physiological pH, crucial for electrostatic interactions in binding pockets.[1] |
| LogP | ~0.97 (Free Base) | Lipophilicity is modulated by the methyl ester; hydrolysis to the acid drastically lowers LogP, reducing membrane permeability.[1] |
Spectral Characterization (NMR)
Differentiation of isomers relies on ¹H-NMR coupling constants (
-
Cis-Isomer: The protons at C2 and C6 often display large diaxial coupling (
), indicating the substituents are in equatorial positions in the preferred chair conformer.[1][2] -
Trans-Isomer: Disruption of the all-equatorial arrangement leads to smaller or distinct coupling constants due to axial-equatorial relationships.[1][2]
Synthesis & Validation Protocol
The following protocol outlines the generation of the HCl salt from the aromatic precursor. This method ensures control over stereochemistry and salt stoichiometry.
Workflow Diagram
Figure 2: Synthetic workflow for converting the pyridine precursor to the piperidine HCl salt.
Step-by-Step Methodology
Objective: Synthesize and isolate methyl 6-methylpiperidine-3-carboxylate HCl.
-
Hydrogenation (Reduction of Aromaticity):
-
Dissolve Methyl 6-methylnicotinate (1 equiv) in glacial acetic acid (AcOH).
-
Add Platinum(IV) oxide (PtO₂) catalyst (10-30 mol%).[2][13] Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid partial reduction or poisoning.[1][2]
-
Pressurize with Hydrogen gas (
) to 60 psi in a Parr shaker. Agitate at room temperature for 4–16 hours. -
Validation: Monitor by TLC or LC-MS for disappearance of the UV-active pyridine starting material.[1][2]
-
-
Isolation of Free Base:
-
Filter the reaction mixture through a Celite pad to remove the platinum catalyst. Wash with Methanol.[13]
-
Concentrate the filtrate to remove bulk acetic acid.
-
Neutralization: Dissolve residue in DCM and wash with saturated aqueous NaHCO₃ (pH > 8) to liberate the free amine.
-
Dry the organic layer (MgSO₄), filter, and concentrate.[13] The result is a colorless oil (mixture of cis/trans free base).[13]
-
-
Hydrochloride Salt Formation:
-
Dissolve the free base oil in anhydrous diethyl ether or 1,4-dioxane.
-
Add 4M HCl in dioxane dropwise at 0°C.
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
-
Handling & Stability (Self-Validating Systems)
To ensure data integrity in biological assays, the compound must be handled according to its physicochemical vulnerabilities.[2]
-
Storage Condition: -20°C , desicated, under Argon/Nitrogen.
-
Reasoning: The methyl ester is susceptible to hydrolysis by atmospheric moisture. The amine salt can be hygroscopic.
-
-
Stability Check (Self-Validation): Before use in critical assays, perform a solubility check .
-
Protocol: Dissolve a small aliquot in water. It should dissolve clearly. If turbidity persists, the free base may have formed, or the ester may have hydrolyzed to the zwitterionic acid (which has different solubility properties).
-
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless liberating the free amine).
References
-
Synthesis & Stereochemistry: Bailey, J. et al. "Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis." RSC Medicinal Chemistry, 2022.
-
Catalytic Hydrogenation Protocols: Sutherland, A. "Synthesis of Piperidines using Organometallic Chemistry." White Rose eTheses, University of York.
-
Physical Property Data: PubChem Compound Summary for CID 68586935 (Trans-isomer) and CID 16336093 (General).[2] [2][5][11][14]
-
Application in Kinase Inhibition: "6-(4-Pyrimidinyl)-1H-indazole derivatives as PDK1 inhibitors." Patent WO2010059658A1.
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- 7. (S-Ethyl piperidine-2-carboxylate,22328-78-5-chemable-chemable [chemable.net]
- 8. 2259662-45-6|Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1009376-86-6 | Trans-methyl 6-methylpiperidine-3-carboxylate hydrochloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 10. 2387003-52-1|Methyl 2-(aminomethyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
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